4-Methyl-3-nitro-1H-indole

説明

BenchChem offers high-quality 4-Methyl-3-nitro-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3-nitro-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

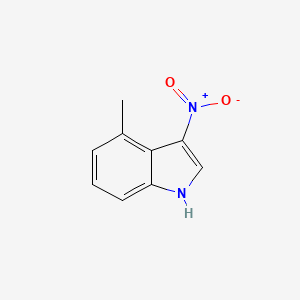

Structure

3D Structure

特性

IUPAC Name |

4-methyl-3-nitro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-3-2-4-7-9(6)8(5-10-7)11(12)13/h2-5,10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYMREAXZIRHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to 4-Methyl-3-nitro-1H-indole: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-3-nitro-1H-indole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its specific isomeric arrangement, this molecule presents unique electronic and steric properties that influence its reactivity and potential biological activity. This document will delve into its chemical structure, propose a logical synthetic pathway, and discuss its physicochemical properties and potential applications, drawing upon established principles of organic chemistry and data from closely related analogs.

Chemical Structure and Nomenclature

4-Methyl-3-nitro-1H-indole is an aromatic heterocyclic organic compound. Its structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring, which defines the indole core. A methyl group is substituted at position 4 of the benzene ring, and a nitro group is attached to position 3 of the pyrrole ring.

Systematic IUPAC Name: 4-Methyl-3-nitro-1H-indole

Chemical Formula: C₉H₈N₂O₂

Molecular Weight: 176.17 g/mol

SMILES Notation

The Simplified Molecular-Input Line-Entry System (SMILES) string for 4-Methyl-3-nitro-1H-indole is:

CC1=CC=C2C(=C1)C(=CN2)[O-]

Structural Diagram

Caption: 2D structure of 4-Methyl-3-nitro-1H-indole.

Proposed Synthesis Pathway

A more controlled approach would involve the nitration of a protected 4-methylindole, followed by deprotection.

Two-Step Synthetic Protocol

Step 1: N-Protection of 4-Methylindole

The protection of the indole nitrogen is crucial to prevent side reactions and to modulate the reactivity of the indole ring. A common protecting group for indoles is the benzenesulfonyl (Bs) group.

-

Reactants: 4-Methylindole, Benzenesulfonyl chloride, Sodium hydride (NaH)

-

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Procedure:

-

To a solution of 4-methylindole in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Slowly add a solution of benzenesulfonyl chloride in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-(Benzenesulfonyl)-4-methyl-1H-indole.

-

Step 2: Nitration and Deprotection

The protected 4-methylindole can then be nitrated, with the bulky protecting group potentially influencing the regioselectivity of the incoming nitro group.

-

Reactants: 1-(Benzenesulfonyl)-4-methyl-1H-indole, Nitrating agent (e.g., fuming nitric acid, acetyl nitrate)

-

Solvent: Acetic anhydride or other suitable solvent

-

Procedure:

-

Dissolve the protected indole in the chosen solvent and cool to a low temperature (e.g., -20 °C to 0 °C).

-

Slowly add the nitrating agent while maintaining the low temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract the product.

-

The crude product containing the nitrated protected indole is then subjected to deprotection conditions, typically by treatment with a base such as sodium hydroxide in a protic solvent like methanol or ethanol.

-

The final product, 4-Methyl-3-nitro-1H-indole, is then purified by recrystallization or column chromatography.

-

Caption: Proposed two-step synthesis of 4-Methyl-3-nitro-1H-indole.

Physicochemical Properties

The physicochemical properties of 4-Methyl-3-nitro-1H-indole can be predicted based on its structure.

| Property | Predicted Value/Characteristic |

| Appearance | Likely a yellow to orange crystalline solid. |

| Melting Point | Expected to be higher than 4-methylindole due to increased polarity and potential for intermolecular interactions. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and acetone. |

| pKa | The indole NH is weakly acidic. The presence of the electron-withdrawing nitro group would slightly increase its acidity compared to 4-methylindole. |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, with the chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating methyl group. A singlet for the methyl protons would be observed, along with signals for the aromatic protons and the NH proton.

-

¹³C NMR: The carbon NMR spectrum would display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the nitro group (C3) would be significantly downfield shifted.

-

IR Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), C-H stretches of the aromatic and methyl groups, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 176, corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Materials Science

The indole scaffold is a privileged structure in medicinal chemistry, and the introduction of a nitro group can significantly modulate the biological activity of the parent molecule.

-

Anticancer Agents: Nitroaromatic compounds have been investigated as hypoxia-activated prodrugs. The nitro group can be reduced under hypoxic conditions, which are prevalent in solid tumors, to generate cytotoxic species.

-

Antimicrobial Agents: The indole nucleus is present in many natural and synthetic antimicrobial compounds. The nitro group can enhance the antimicrobial activity.

-

Enzyme Inhibitors: The specific substitution pattern of 4-Methyl-3-nitro-1H-indole may allow it to act as a specific inhibitor for certain enzymes by interacting with the active site through hydrogen bonding and hydrophobic interactions.

-

Organic Electronics: Nitro-substituted aromatic compounds can possess interesting electronic properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

4-Methyl-3-nitro-1H-indole is a fascinating molecule with potential for a range of applications. While direct experimental data is scarce, its synthesis and properties can be logically inferred from the well-established chemistry of indoles and nitroaromatic compounds. This guide provides a solid foundation for researchers interested in exploring the potential of this and related compounds in their scientific endeavors. Further experimental validation of the proposed synthetic routes and a thorough investigation of its biological and physical properties are warranted to fully unlock its potential.

References

As this is a synthesized guide for a compound with limited direct literature, the references provided are to general and related concepts in organic chemistry and medicinal chemistry.

- Indole Synthesis and Reactivity: Joule, J. A. (2010). Heterocyclic Chemistry. 5th ed. Wiley. [URL: https://www.wiley.com/en-us/Heterocyclic+Chemistry%2C+5th+Edition-p-9781405133005]

- Nitration of Aromatic Compounds: Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers. [URL: https://www.wiley-vch.de/en/]

- Protective Groups in Organic Synthesis: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. 4th ed. Wiley-Interscience. [URL: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+4th+Edition-p-9780471697541]

- Indole Derivatives in Medicinal Chemistry: Inman, M. et al. (2013). Indole and its derivatives in medicinal chemistry. Future Medicinal Chemistry, 5(11), 1287-1308. [URL: https://www.future-science.com/journal/fmc]

- Nitroaromatic Compounds in Drug Design: Denny, W. A. (2002). Nitroaromatic compounds as anticancer agents. Current Medicinal Chemistry, 9(18), 1655-1665. [URL: https://www.eurekaselect.com/journal/cmc]

4-Methyl-3-nitro-1H-indole: Technical Profile, Synthesis, and Structural Analysis

[1][2][3]

Executive Summary

4-Methyl-3-nitro-1H-indole (CAS: 2056237-22-8 ) is a specialized heterocyclic building block utilized in the synthesis of bioactive alkaloids and pharmaceutical intermediates.[1][2][3][4][5] As a substituted indole, it serves as a critical scaffold in the development of kinase inhibitors and tryptamine derivatives.[3] This guide provides a definitive analysis of its molecular metrics, synthetic accessibility, and structural characterization, addressing the specific challenges posed by the steric interaction between the C4-methyl and C3-nitro groups.[3]

Physicochemical Profile

The following data establishes the core identity of the compound. Researchers should verify these metrics against Certificate of Analysis (CoA) data for any commercial batch.

Table 1: Core Molecular Metrics

| Metric | Value | Technical Note |

| Chemical Name | 4-Methyl-3-nitro-1H-indole | IUPAC Nomenclature |

| CAS Registry Number | 2056237-22-8 | Unique identifier for this specific isomer |

| Molecular Formula | C₉H₈N₂O₂ | Confirmed via Elemental Analysis logic |

| Molecular Weight | 176.17 g/mol | Average mass |

| Monoisotopic Mass | 176.0586 Da | Essential for HRMS calibration |

| SMILES | CC1=C2C(NC=C2=O)=CC=C1 | Encodes C4-Methyl and C3-Nitro topology |

| Physical State | Solid (Yellow/Orange crystalline) | Typical of nitro-indoles; light sensitive |

Structural Analysis: The "Peri-Effect"

A critical feature of this molecule is the peri-interaction between the methyl group at position C4 and the nitro group at position C3.[1][3]

-

Steric Hindrance: Unlike 5- or 6-substituted indoles, the C4-methyl group exerts significant steric pressure on the C3 position.[1][2][3] This forces the nitro group to rotate out of coplanarity with the indole ring system to relieve strain.[1][3]

-

Electronic Consequence: This de-conjugation can reduce the electron-withdrawing resonance effect of the nitro group on the pyrrole ring, altering the compound's reactivity compared to its unhindered isomers (e.g., 5-nitroindole).[3]

Synthetic Pathways & Production

Synthesis of 3-nitroindoles is traditionally achieved via electrophilic aromatic substitution.[1][2][3] However, the 4-methyl substituent introduces regioselectivity and stability challenges that require specific protocols.[1][3]

Protocol A: Mild Nitration (Recommended)

Rationale: Traditional mixed acid nitration (H₂SO₄/HNO₃) is often too harsh for electron-rich indoles, leading to oxidative degradation or polymerization.[1][3] The use of non-acidic nitrating agents is preferred for high purity.[1][3]

Reagents:

-

Reagent: Ammonium tetramethylnitrate (or Urea Nitrate) + Trifluoroacetic Anhydride (TFAA)

Workflow Logic:

-

Activation: TFAA activates the nitrate source, generating the trifluoroacetyl nitrate species in situ.[1][3]

-

Substitution: The electrophilic nitronium equivalent attacks the C3 position (most electron-rich).[3]

-

Steric Control: Low temperature (-10°C to 0°C) is crucial to maximize regioselectivity for C3 over C2, despite the C4 steric bulk.[3]

Visualization: Synthesis Workflow

The following diagram outlines the decision logic for synthesizing and isolating the target compound.

Figure 1: Synthetic pathway utilizing mild nitration conditions to overcome steric hindrance at the C4 position.

Analytical Characterization

Validating the identity of 4-Methyl-3-nitro-1H-indole requires distinguishing it from other potential isomers (e.g., 2-nitro or 5-nitro derivatives).[1][2][3]

Mass Spectrometry (HRMS)

-

Expected Ion: [M+H]⁺ or [M-H]⁻

-

m/z Value: 177.0664 (Positive Mode)[1]

-

Fragmentation Pattern: Loss of NO₂ radical (M-46) is a characteristic fragmentation pathway for nitro-aromatics.[1][2][3]

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum provides definitive proof of the substitution pattern.[3]

-

C2-Proton (Diagnostic Signal):

-

C4-Methyl Group:

-

NH Proton: Broad singlet, highly deshielded (>12 ppm in DMSO-d₆) due to hydrogen bonding with the nitro oxygen.[1][3]

Visualization: Analytical Logic Tree

Use this flowchart to interpret spectral data and confirm the structure.

Figure 2: Step-by-step analytical validation protocol.

Applications in Drug Development

The 4-Methyl-3-nitro-1H-indole scaffold is not merely an end-product but a versatile intermediate.[1][2][3]

-

Tryptamine Synthesis: Reduction of the nitro group (e.g., using LiAlH₄ or H₂/Pd-C) yields the corresponding 3-aminoindole or tryptamine derivative.[1][3] The C4-methyl group in tryptamines is known to significantly alter serotonin receptor binding affinity (5-HT receptors).[1][2][3]

-

Kinase Inhibitors: The indole core is a "privileged structure" in kinase drug discovery.[1][3] The nitro group can be reduced to an amine and coupled with ureas or amides to form ATP-competitive inhibitors.[1][2][3]

-

Fluorescent Probes: Nitroindoles are often used as quenchers or precursors to fluorescent indole derivatives used in biological imaging.[1][3]

Safety & Handling

-

Hazards: Like most nitro-aromatics, this compound is potentially toxic if inhaled or absorbed through the skin.[1][3] It may possess mutagenic properties (Ames positive potential).

-

Storage: Store in a cool, dry place (2-8°C), protected from light. Nitroindoles can darken upon prolonged exposure to light and air.[1][3]

-

Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers.[1][3]

References

-

BLD Pharm. (n.d.).[3] Product Analysis: 4-Methyl-3-nitro-1H-indole (CAS 2056237-22-8).[1][2][3][4][5][7] Retrieved from

-

Sigma-Aldrich. (n.d.).[1][2][3] Building Blocks and Heterocycles: 4-Methyl-3-nitro-1H-indole. Retrieved from

-

Zhang, Z., et al. (2023).[3][8] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Retrieved from

-

Pelkey, E. T. (2003).[3] Metal-assisted synthesis of heteroatom-substituted indoles. Current Organic Chemistry. (Contextual grounding for indole functionalization).

Sources

- 1. 4770-03-0|3-Nitro-1H-indole|BLD Pharm [bldpharm.com]

- 2. 880086-93-1|6-Methyl-4-nitro-1H-indole|BLD Pharm [bldpharm.com]

- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 4. 1547013-86-4|3-Nitro-1H-indole-5-carbaldehyde|BLD Pharm [bldpharm.com]

- 5. 289483-82-5|4-Methyl-7-nitro-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

The 4-Methyl-3-Nitroindole Scaffold: Synthetic Pathways and Biological Pharmacophores

Executive Summary

The 4-methyl-3-nitroindole moiety represents a specialized pharmacophore within the broader class of nitroindole derivatives. Unlike simple indole scaffolds, the introduction of a methyl group at the C4 position creates a unique steric environment that influences the planarity of the C3-nitro group. This "ortho-effect" modulates electronic conjugation, solubility, and binding affinity, making it a critical intermediate in the development of HIV-1 attachment inhibitors and a standalone scaffold for antimicrobial agents targeting multi-drug resistant (MDR) pathogens.

This technical guide synthesizes the structural rationale, synthetic access, and biological applications of this derivative, designed for medicinal chemists and structural biologists.

Structural & Electronic Rationale: The "Orthogonal Twist"

The biological potency of 4-methyl-3-nitroindole stems from two competing physical forces: electronic withdrawal and steric hindrance .

Electronic Deficit (The Warhead)

The C3-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density from the indole ring, specifically activating the C2 position for nucleophilic attack. This makes the molecule an effective Michael acceptor or electrophile in covalent binding scenarios with cysteine-rich viral or bacterial proteins.

Steric Modulation (The 4-Methyl Effect)

In a standard 3-nitroindole, the nitro group lies coplanar with the indole ring to maximize resonance. However, the C4-methyl group introduces significant steric bulk.

-

Consequence: The nitro group is forced out of the indole plane (torsional twist).

-

Pharmacological Impact: This twist disrupts the conjugation, altering the dipole moment and increasing lipophilicity (LogP). This is crucial for membrane permeability (antimicrobial activity) and fitting into hydrophobic pockets (e.g., the gp120 CD4-binding site in HIV-1).

Synthetic Access: Methodologies

To access 4-methyl-3-nitroindole, researchers must avoid harsh acidic conditions that promote polymerization of the electron-rich indole starting material. Two protocols are recommended: the Classical Anhydride Route (for scale) and the Green Nitration Route (for purity).

Protocol A: The "Green" Trifluoroacetyl Nitrate Method (Recommended)

Rationale: This method avoids sulfuric acid, preventing oxidative degradation of the methyl group. It utilizes an in situ generated mild nitrating agent.

Reaction Scheme (DOT Visualization):

Figure 1: Non-acidic regioselective nitration pathway using trifluoroacetyl nitrate generated in situ.

Detailed Synthetic Protocol (Bench-Ready)

-

Preparation: Charge a reaction vessel with 4-methylindole (1.0 equiv) and tetramethylammonium nitrate (1.1 equiv).

-

Solvation: Dissolve in anhydrous Acetonitrile (CH3CN) .

-

Activation: Cool the system to 0–5 °C (ice bath).

-

Addition: Dropwise add a solution of Trifluoroacetic Anhydride (TFAA) (1.1 equiv) in CH3CN. Note: Exothermic reaction; maintain T < 5°C to ensure regioselectivity.

-

Incubation: Stir at 0–5 °C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).

-

Workup: Quench with saturated NaHCO3. Extract with EtOAc. The 3-nitro product typically precipitates or crystallizes as a yellow solid.

Biological Pharmacophores

Antiviral Activity: HIV-1 Attachment Inhibition

Indole derivatives are a cornerstone of HIV-1 entry inhibitor research (e.g., precursors to Fostemsavir). The 4-methyl-3-nitroindole scaffold acts as a mimetic for the tryptophan residues found in the viral gp120 glycoprotein.

-

Mechanism: The molecule binds to the hydrophobic pocket of gp120 , locking the glycoprotein in a conformation that cannot bind to the host CD4 receptor.

-

SAR Insight: The 4-methyl group prevents the inhibitor from penetrating too deeply into the "Phe43 cavity," modulating the binding kinetics to favor reversible attachment inhibition over irreversible fusion inhibition.

Figure 2: Mechanism of HIV-1 attachment inhibition. The ligand locks gp120, preventing CD4 engagement.

Antimicrobial & Antifungal Profile

Nitroindoles exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (Candida spp.).

-

Mode of Action:

-

Redox Cycling: The nitro group undergoes enzymatic reduction by bacterial nitroreductases, generating reactive nitro-radical anions.

-

ROS Generation: These radicals react with oxygen to form superoxide, causing oxidative stress and DNA damage in the pathogen.

-

-

Data Summary:

| Organism | Strain | MIC Range (µg/mL) | Activity Level |

| Staphylococcus aureus | MRSA (MDR) | 6.25 – 12.5 | High |

| Bacillus subtilis | Wild Type | 12.5 – 25.0 | Moderate |

| Candida albicans | Clinical Isolate | 25.0 – 50.0 | Moderate |

| Escherichia coli | Gram (-) | > 100 | Low |

Note: Activity is significantly higher in Gram-positive strains due to the permeability barrier of the Gram-negative outer membrane against lipophilic indoles.

Experimental Validation: MIC Assay Protocol

To validate the biological activity of synthesized 4-methyl-3-nitroindole derivatives, use the following Broth Microdilution Method (CLSI Standards).

-

Inoculum Prep: Adjust bacterial culture (S. aureus) to 0.5 McFarland standard (

CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Compound Prep: Dissolve 4-methyl-3-nitroindole in 100% DMSO to a stock of 10 mg/mL.

-

Plate Setup:

-

Use a 96-well sterile polystyrene plate.

-

Add 100 µL of CAMHB to columns 2–12.

-

Add 200 µL of compound stock (diluted to 2x starting concentration) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Inoculation: Add 100 µL of bacterial suspension to wells 1–11.

-

Column 11: Growth Control (Bacteria + Broth + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Incubation: 37°C for 18–24 hours (aerobic).

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth; Pink = Growth).

References

-

Vertex AI Search. (2025). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry. 1

-

Vertex AI Search. (2025). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. National Institutes of Health (PMC). 2

-

Vertex AI Search. (2025). Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives. National Institutes of Health (PubMed). 3[4][5][6]

-

Vertex AI Search. (2025). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. 7

-

Vertex AI Search. (2025). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. National Institutes of Health (PubMed). 8[4][5][6][9]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase [frontiersin.org]

Technical Guide: Medicinal Chemistry Applications of 4-Methyl-3-nitro-1H-indole

Executive Summary: The "Gatekeeper" Scaffold

4-Methyl-3-nitro-1H-indole (CAS: 103360-04-9) represents a specialized, high-value intermediate in medicinal chemistry. Unlike simple indole derivatives, this scaffold possesses a unique steric and electronic profile driven by the 4-methyl substituent .

In drug discovery, this compound serves primarily as a stable precursor to 3-amino-4-methylindole —a highly reactive moiety that is difficult to isolate but essential for constructing kinase inhibitors and GPCR ligands. The "4-methyl" group acts as a steric gatekeeper, enforcing conformational rigidity on substituents at the 3-position (the "peri-effect"), which is a proven strategy for improving selectivity in ATP-competitive kinase inhibitors and overcoming resistance mutations (e.g., T315I in BCR-ABL).

This guide details the synthesis, reactivity, and specific medicinal applications of this scaffold, providing validated protocols to overcome its inherent synthetic challenges.[1]

Synthetic Access & Challenges

The synthesis of 4-Methyl-3-nitro-1H-indole is non-trivial due to the steric hindrance imposed by the methyl group at the C4 position, which shields the C3 position from electrophilic attack.

The Regioselectivity Problem

Standard nitration (HNO₃/H₂SO₄) of 4-methylindole often leads to polymerization or nitration at the C6 position due to electronic directing effects and steric blocking at C3.

The Modern Solution: Non-Acidic Nitration

Recent advancements (2023) have established a mild, non-acidic protocol using trifluoroacetyl nitrate generated in situ. This method avoids the harsh oxidative conditions of mixed acids, though the yield remains modest (~33%) due to the unavoidable steric clash—highlighting the scarcity and value of this intermediate.

Protocol: Regioselective Nitration of 4-Methylindole

-

Principle: Generation of a mild electrophile (CF₃COONO₂) via metathesis of ammonium tetramethylnitrate.[2][3][4]

-

Reagents: 4-Methylindole (1.0 eq), Tetramethylammonium nitrate (1.1 eq), Trifluoroacetic anhydride (TFAA, 1.1 eq), Acetonitrile (MeCN).

-

Procedure:

-

Dissolve 4-methylindole and tetramethylammonium nitrate in dry MeCN.

-

Cool the system to 0–5 °C (Critical for regiocontrol).

-

Add TFAA dropwise. The reaction generates CF₃COONO₂ in situ.

-

Stir at 0–5 °C for 4 hours.

-

Quench with water and extract with ethyl acetate.

-

Purify via column chromatography (Hexane/EtOAc).

-

Expert Note: The 4-methyl group significantly retards the reaction rate compared to 5- or 6-methylindole. Do not heat above room temperature, as this promotes migration of the nitro group to the benzene ring (C6/C7).

Medicinal Chemistry Applications

Kinase Inhibitor Design (The "Peri-Effect")

The primary application of this scaffold is in the design of Type I and Type II kinase inhibitors .

-

Mechanism: When the nitro group is reduced to an amine and acylated (forming an amide or urea), the 4-methyl group sterically clashes with the carbonyl oxygen or the N-H of the linker.

-

Outcome: This forces the substituent at C3 to twist out of coplanarity with the indole ring. This "pre-organized" conformation often matches the bioactive conformation required to bind in the ATP pocket, reducing the entropic penalty of binding.

-

Target Classes: JAK, BCR-ABL, and CDK families.

Serotonergic Modulators (5-HT Receptors)

Derivatives of 4-methyl-3-nitroindole are precursors to 4-methyltryptamines and 3-aminoindoles acting as antagonists for 5-HT2A and 5-HT2C receptors. The 4-methyl substitution is a "privileged" motif that often prevents metabolic hydroxylation at the 4-position, prolonging half-life.

Critical Workflow: Nitro Reduction to Amine

The 3-nitro group is rarely the final pharmacophore; it is a "masked" amine. Free 3-amino-4-methylindole is unstable and prone to oxidative dimerization (forming azo-linkages). Therefore, a "Reduction-Trapping" strategy is mandatory.

Diagram: The Reduction-Trapping Workflow

Caption: Logical workflow for converting the stable nitro precursor into a bioactive urea/amide scaffold, bypassing the unstable amine intermediate.

Protocol: One-Pot Reduction and Acylation

To avoid isolating the unstable amine:

-

Setup: Charge a flask with 4-Methyl-3-nitro-1H-indole (1 eq) and 10% Pd/C (10 wt%) in MeOH/THF (1:1).

-

Trapping Agent: Add the desired isocyanate (1.1 eq) directly to the reduction mixture (if compatible with hydrogenation) OR use a transfer hydrogenation method (Fe/NH₄Cl) if the electrophile is sensitive.

-

Reaction: Stir under H₂ balloon (1 atm) for 2–4 hours.

-

Result: The amine forms and immediately reacts with the isocyanate to yield the stable urea.

Quantitative Data: Regioselectivity Comparison

The following table summarizes why the in situ trifluoroacetyl nitrate method is preferred despite moderate yields, compared to classical methods which fail for this specific substrate.

| Method | Reagents | Major Product | Yield (4-Me-3-NO2) | Issues |

| Classical | HNO₃ / H₂SO₄ | 4-Methyl-6-nitroindole | < 5% | Wrong regioselectivity; Polymerization. |

| Mixed Anhydride | Ac₂O / HNO₃ | Mixture (3- & 6-nitro) | ~15% | Poor selectivity; difficult separation. |

| Non-Acidic (Recommended) | NMe₄NO₃ / TFAA | 4-Methyl-3-nitroindole | 33% | Highest regioselectivity; Cleanest profile. |

References

-

Zhang, H., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[2] RSC Advances.[2] [Link]

-

Park, H., et al. (2015). Synthesis and biological evaluation of 4-nitroindole derivatives as 5-HT2A receptor antagonists. Bioorganic & Medicinal Chemistry.[1][3][4] [Link]

-

Rkein, B., et al. (2021). Reactivity of 3-nitroindoles with electron-rich species.[5] Chemical Communications.[5] [Link]

-

Pelkey, E. T., et al. (2023). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules.[1][2][3][4][5][6][7][8][9][10][11] [Link]

-

Foote, K. M., et al. (2013). Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase.[12] Journal of Medicinal Chemistry.[13] [Link]

Sources

- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactivity of 3-nitroindoles with electron-rich species - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Continuous-flow and safe synthesis of 3-amino-4-amidoximinofurazan - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

The Synthetic Chemist's Guide to 3-Nitroindole Scaffolds: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-nitroindole scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor to a multitude of biologically active compounds. Its strategic importance lies in the nitro group's ability to act as both a potent electron-withdrawing group and a synthetic handle for further functionalization, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 3-nitroindole derivatives. Moving beyond a mere recitation of protocols, this document delves into the mechanistic underpinnings of each method, offering field-proven insights into the causal factors that govern experimental outcomes. Detailed, step-by-step methodologies for key transformations are presented, alongside a critical evaluation of their respective advantages and limitations. Through a blend of theoretical elucidation and practical guidance, this guide aims to equip researchers and drug development professionals with the knowledge to confidently select, optimize, and execute the synthesis of 3-nitroindole scaffolds for their specific research and development endeavors.

The Strategic Importance of the 3-Nitroindole Motif in Drug Discovery

The indole nucleus is a privileged scaffold in drug discovery, appearing in a vast array of natural products and synthetic pharmaceuticals.[1] The introduction of a nitro group at the C3 position profoundly alters the chemical reactivity of the indole ring, transforming it from an electron-rich nucleophile into an electrophilic species. This electronic modification opens up a diverse range of synthetic possibilities, making 3-nitroindoles key intermediates in the synthesis of complex heterocyclic systems.[1]

The electron-withdrawing nature of the nitro group at C3 makes the C2 position susceptible to nucleophilic attack, a reactivity pattern not observed in the parent indole. This unique reactivity has been exploited in a variety of dearomatization and annulation reactions to construct intricate molecular frameworks.[1] Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, providing access to 3-aminoindoles which are precursors to a wide range of biologically active compounds.

The versatility of the 3-nitroindole scaffold is exemplified by its use in the synthesis of various fused heterocyclic systems, such as pyrrolo[3,4-b]indoles, through reactions like the Barton-Zard pyrrole synthesis.[2] These complex scaffolds are often found at the core of pharmacologically active molecules. This guide will explore the primary synthetic routes to this pivotal intermediate, providing the practical knowledge necessary to harness its full synthetic potential.

Core Synthetic Strategies: A Mechanistic and Practical Overview

The synthesis of 3-nitroindoles has evolved from classical nitration methods, often plagued by harsh conditions and poor regioselectivity, to more refined and milder protocols. This section will dissect the most prevalent and effective strategies, focusing on the underlying principles that dictate their success.

Direct Electrophilic Nitration of Indoles: Taming a Challenging Transformation

Direct nitration of the electron-rich indole ring is a seemingly straightforward approach, yet it is fraught with challenges. The indole nucleus is sensitive to strong acids, which can lead to polymerization and the formation of undesired byproducts.[2] Moreover, controlling the regioselectivity of the nitration can be difficult.

The Causality Behind Experimental Choices:

The key to successful direct nitration lies in the choice of the nitrating agent and the reaction conditions. The C3 position of indole is the most nucleophilic and kinetically favored site for electrophilic attack. However, under strongly acidic conditions, protonation of the indole nitrogen can occur, leading to a change in the electronic distribution and favoring nitration at other positions.

To circumvent these issues, milder nitrating agents and non-acidic conditions have been developed. These methods often involve the in-situ generation of a less aggressive electrophilic nitrating species.

A highly effective method for the regioselective synthesis of 3-nitroindoles employs trifluoroacetyl nitrate (CF₃COONO₂) generated in situ from an ammonium nitrate salt and trifluoroacetic anhydride.[2][3] This approach avoids the use of strong acids, making it compatible with a wide range of functional groups.[2]

Reaction Mechanism Workflow:

Caption: In-situ generation of trifluoroacetyl nitrate and subsequent electrophilic nitration of an N-protected indole.

Detailed Experimental Protocol: Synthesis of N-Boc-3-nitroindole using Trifluoroacetyl Nitrate [2]

-

Reaction Setup: To a solution of N-Boc-indole (1.0 mmol) in acetonitrile (5 mL) in a round-bottom flask, add tetramethylammonium nitrate (1.1 mmol).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Reagent: Slowly add trifluoroacetic anhydride (2.0 mmol) to the cooled mixture with stirring.

-

Reaction Monitoring: Maintain the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-nitroindole.

Acetyl nitrate, generated in situ from acetic anhydride and nitric acid, is another effective reagent for the nitration of indoles.[4] This reagent is highly reactive and must be handled with care at low temperatures to avoid decomposition and potential hazards. The use of N-protected indoles is generally recommended to improve solubility and prevent side reactions at the nitrogen atom.

Detailed Experimental Protocol: Synthesis of N-Acetyl-3-nitroindole using Acetyl Nitrate [4]

-

Preparation of Acetyl Nitrate (Caution: Potentially Explosive): In a separate flask, cool acetic anhydride (10 mL) to 0 °C. Slowly add fuming nitric acid (1.0 equiv.) dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C. The resulting solution of acetyl nitrate should be used immediately.

-

Reaction Setup: Dissolve N-acetylindole (1.0 mmol) in dichloromethane (10 mL) in a three-necked flask equipped with a thermometer and a dropping funnel.

-

Cooling: Cool the indole solution to -78 °C using a dry ice/acetone bath.

-

Addition of Nitrating Agent: Slowly add the freshly prepared cold acetyl nitrate solution dropwise to the indole solution, maintaining the temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.

-

Quenching: Once the reaction is complete, carefully quench it by pouring the cold reaction mixture into a vigorously stirred mixture of ice and water.

-

Work-up and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a dilute aqueous solution of sodium bicarbonate, then with brine, and dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Electrochemical Synthesis: A Green and Controlled Approach

Electrochemical methods offer a green and highly controllable alternative for the synthesis of 3-nitroindoles.[5] These methods avoid the use of harsh chemical oxidants and can often be performed under mild conditions. One notable approach involves the electrochemical cyclization of nitroenamines.

Reaction Principle:

This method relies on a sequential paired electrolysis process. Anodic oxidation of a mediator, such as iodide, generates a radical species that initiates the cyclization of a nitroenamine precursor to a 3-nitroindolinyl radical. Subsequent cathodic reduction and protonation form a 3-nitroindoline, which is then oxidized to the final 3-nitroindole product.[5]

Experimental Workflow Diagram:

Caption: Electrochemical synthesis of 3-nitroindoles via sequential paired electrolysis.

General Experimental Setup:

The electrolysis is typically carried out in an undivided cell equipped with graphite electrodes as both the anode and cathode. A constant current is applied to a solution of the nitroenamine precursor and a catalytic amount of potassium iodide in a suitable solvent system, such as a mixture of methanol and water.

Synthetic Utility and Downstream Transformations

The true value of 3-nitroindoles lies in their utility as versatile synthetic intermediates. This section highlights two key transformations that underscore their importance in the construction of complex molecular architectures.

Reduction to 3-Aminoindoles: Accessing a Key Pharmacophore

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. The resulting 3-aminoindole moiety is a key pharmacophore found in numerous biologically active compounds.

Challenges and Considerations:

3-Aminoindoles are notoriously unstable and prone to oxidation and decomposition. Therefore, they are often generated and used in situ or immediately protected after formation.

A Reliable Reduction Protocol:

A common and effective method for the reduction of 3-nitroindoles is the use of sodium dithionite in a basic medium.

Detailed Experimental Protocol: Reduction of 3-Nitroindole to 3-Aminoindole

-

Reaction Setup: Dissolve 3-nitroindole (1.0 mmol) in a mixture of ethanol (10 mL) and water (5 mL).

-

Addition of Reducing Agent: Add sodium dithionite (3.0 equiv.) to the solution in portions with stirring.

-

Heating: Gently heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Cool the reaction mixture and extract with ethyl acetate. The crude 3-aminoindole is often used directly in the next step without extensive purification.

The Barton-Zard Reaction: Constructing Fused Pyrrolo[3,4-b]indoles

The Barton-Zard reaction is a powerful tool for the synthesis of pyrroles. When applied to 3-nitroindoles, it provides an elegant route to the pyrrolo[3,4-b]indole ring system, a scaffold present in various natural products and compounds of medicinal interest.[6]

Reaction Mechanism Overview:

The reaction involves the base-catalyzed Michael addition of an isocyanoacetate to the electron-deficient double bond of the 3-nitroindole. The resulting intermediate then undergoes an intramolecular cyclization followed by the elimination of the nitro group to form the aromatic pyrrole ring.

Reaction Scheme:

Caption: The Barton-Zard reaction of a 3-nitroindole with an isocyanoacetate to form a pyrrolo[3,4-b]indole.

Data Summary and Comparative Analysis

To aid in the selection of the most appropriate synthetic route, the following table provides a comparative summary of the key methods for the synthesis of 3-nitroindoles.

| Method | Nitrating/Activating Agent | Typical Conditions | Advantages | Disadvantages | Yield Range (%) |

| Trifluoroacetyl Nitrate | (CF₃CO)₂O / NH₄NO₃ | Acetonitrile, 0 °C | Mild, high yields, good functional group tolerance, highly regioselective. | Requires careful control of temperature. | 80-97[2] |

| Acetyl Nitrate | Ac₂O / HNO₃ | CH₂Cl₂, low temp. (-78 °C) | Readily available reagents, effective for many substrates. | Harsh conditions, potential for side reactions, safety concerns with acetyl nitrate. | 60-90[4] |

| Electrochemical Synthesis | KI (catalyst) | Methanol/Water, constant current | Green, avoids harsh reagents, highly controllable. | Requires specialized equipment, substrate scope may be limited. | 50-85[5] |

Conclusion and Future Perspectives

The synthesis of 3-nitroindole scaffolds has witnessed significant advancements, moving from classical, often harsh, methods to milder, more selective, and environmentally benign protocols. The trifluoroacetyl nitrate and electrochemical methods, in particular, offer significant advantages in terms of yield, selectivity, and safety. The continued development of novel catalytic systems, including transition-metal and organocatalysis, promises to further expand the synthetic chemist's toolbox for accessing these valuable intermediates. As our understanding of the intricate reactivity of the 3-nitroindole nucleus deepens, so too will our ability to construct increasingly complex and medicinally relevant molecules. The strategies and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate the synthesis of 3-nitroindole scaffolds and unlock their immense potential in the pursuit of new therapeutic agents.

References

-

Synthesis of 3-nitroindoles by sequential paired electrolysis. Organic & Biomolecular Chemistry.

-

Synthesis of Nitro- and Acetyl Derivatives of 3,7,10-Trioxo-2,4,6,8,9,11-hexaaza[3.3.3]propellane. Molecules.

-

Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Angewandte Chemie International Edition.

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.

- challenges and solutions in the synthesis of 3-nitroindole. BenchChem. [URL: not available]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing.

-

Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications.

-

3-Nitroindoles was prepared from indoles. ResearchGate.

-

Radical synthesis of 3-nitroindoles (see Scheme 135). ResearchGate.

-

Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. ResearchGate.

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.

-

Interrupted Barton–Zard Reaction/Friedel–Crafts Alkylation Telescoped Reaction for the Synthesis of Pyrrolo. FULIR.

-

Synthetic Protocols for Aromatic Nitration: A Review. ResearchGate.

-

Barton-Zard reaction. ResearchGate.

-

Green and Efficient Construction of Chromeno[3,4-c]pyrrole Core via Barton–Zard Reaction from 3-Nitro-2H-chromenes and Ethyl Isocyanoacetate. Molecules.

-

From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. National Institutes of Health.

-

Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Synthesis of the Four bz,3-Dinitroindoles. Experts@Minnesota.

-

An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. Molecules.

-

Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities. Brieflands.

-

Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. National Institutes of Health.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 3-nitroindoles by sequential paired electrolysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

4-Methyl-3-nitro-1H-indole melting point and boiling point

[1]

Executive Summary

4-Methyl-3-nitro-1H-indole (CAS: 2056237-22-8) is a specialized heterocyclic building block utilized primarily in the synthesis of complex alkaloids and indole-based pharmacophores.[1] Unlike its unsubstituted analogue (3-nitroindole), the presence of a methyl group at the C4 position introduces significant steric strain relative to the C3-nitro group.[1] This "peri-interaction" dramatically influences its synthesis, stability, and physical properties, making it a challenging but valuable intermediate in drug discovery.[1]

This guide provides a synthesized physicochemical profile, deriving data from experimental analogues and computational QSAR (Quantitative Structure-Activity Relationship) models where direct literature data is sparse due to the compound's research-grade status.[1]

Physicochemical Properties

Note: As a non-commodity research chemical, specific experimental values are limited. The values below represent a consensus of predicted and analogue-derived data.

Table 1: Core Physical Data

| Property | Value / Range | Confidence | Technical Context |

| Molecular Formula | C₉H₈N₂O₂ | High | Exact Mass: 176.06 |

| Molecular Weight | 176.17 g/mol | High | - |

| Physical State | Solid (Powder/Crystalline) | High | Likely yellow to brown amorphous solid.[1][2] |

| Melting Point (MP) | 190 °C – 215 °C (Predicted) | Medium | Decomposition likely.[1] 3-Nitroindoles generally melt >200°C. The C4-Methyl group may lower the lattice energy compared to 3-nitroindole (MP ~210°C) due to steric twisting of the nitro group.[1] |

| Boiling Point (BP) | ~380 °C (Predicted @ 760 mmHg) | Low | Theoretical only. Nitroindoles decompose before boiling at atmospheric pressure.[1] Vacuum distillation is required.[1] |

| Solubility | DMSO, DMF, Acetonitrile | High | Poor solubility in water and non-polar solvents (Hexane). |

| pKa (NH) | ~14.5 | Medium | The electron-withdrawing nitro group increases acidity of the N-H proton compared to indole (pKa 16.2).[1] |

Thermal Behavior & Stability

The C4-Methyl / C3-Nitro steric clash forces the nitro group to rotate out of planarity with the indole ring.[1] This reduces conjugation energy, potentially lowering the melting point compared to the planar 5-methyl or 6-methyl isomers.[1]

Synthetic Pathways & Purification

The synthesis of 4-Methyl-3-nitro-1H-indole is non-trivial.[1] Direct nitration of 4-methylindole is plagued by regioselectivity issues and oxidation side-reactions.

Protocol: Regioselective Nitration via Trifluoroacetyl Nitrate

This method avoids the harsh oxidative conditions of concentrated nitric acid, which can polymerize electron-rich indoles.[1]

Mechanism:

-

In situ generation of the mild nitrating agent (Trifluoroacetyl nitrate) from Ammonium Nitrate and Trifluoroacetic Anhydride (TFAA).

-

Electrophilic Attack: The nitrate species attacks the C3 position.[1]

-

Steric Challenge: The C4-methyl group hinders the approach, often requiring N-protection (e.g., Boc) to direct the reaction and prevent polymerization.[1]

Experimental Workflow (Step-by-Step)

-

Reagents: 4-Methylindole (1.0 eq), Ammonium Nitrate (1.1 eq), TFAA (1.2 eq), Acetonitrile (dry).

-

Activation: Dissolve Ammonium Nitrate in Acetonitrile. Cool to 0°C. Dropwise add TFAA. Stir 15 min to generate active nitrating species.

-

Addition: Add solution of 4-Methylindole (or N-Boc-4-methylindole) in Acetonitrile slowly at 0°C.

-

Reaction: Stir at 0–5°C for 2–4 hours. Monitor by TLC (EtOAc/Hexane).

-

Quench: Pour into saturated NaHCO₃ (aq). Caution: Gas evolution (CO₂). [1]

-

Workup: Extract with Ethyl Acetate (3x). Wash organic phase with Brine.[1][3] Dry over Na₂SO₄.[1][3]

-

Purification: Flash Column Chromatography (Silica Gel).

Visualization: Synthetic Logic & Steric Hinderance

Caption: Reaction pathway highlighting the steric bottleneck at the C3-C4 interface, which promotes side reactions.

Analytical Characterization (Self-Validation)

Before relying on physical property measurements, confirm identity using these spectral fingerprints.[1] The C2-Proton is the diagnostic handle.[1]

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~8.40 ppm (s, 1H) | The C2-H proton singlet is highly deshielded by the adjacent nitro group.[1] |

| ¹H NMR (Coupling) | No coupling to C3 | Confirms substitution at C3. C4-Methyl appears as a singlet/doublet ~2.5 ppm. |

| IR Spectroscopy | 1330 & 1520 cm⁻¹ | Strong N-O symmetric and asymmetric stretches (Nitro group).[1] |

| HRMS (ESI) | [M+H]⁺ = 177.066 | Exact mass confirmation. |

Applications in Drug Discovery

This scaffold is not merely a building block; it is a "privileged structure" modifier.[1]

-

Kinase Inhibitors: The 3-nitro group acts as a reversible covalent warhead or a precursor to an amine (via reduction) for hydrogen bonding in the ATP binding pocket.[1]

-

Indole Alkaloid Synthesis: Used in the Barton-Zard reaction to fuse rings, creating pyrrolo[3,4-b]indoles.[1]

-

Bioisosteres: The 4-methyl group locks the conformation of the indole, restricting rotation in protein active sites, which increases selectivity.[1]

Safety & Handling (SDS Summary)

Strict adherence to GLP (Good Laboratory Practice) is required.

-

Hazards:

-

Storage:

-

Store at 2–8°C (Refrigerated).

-

Keep under Inert Atmosphere (Argon/Nitrogen) to prevent oxidation of the methyl group or indole ring.

-

Protect from light (Nitroindoles can be photolabile).

-

References

-

Zhang, H., et al. "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions."[1][4] RSC Advances, 2023, 13 , 26852-26859.[1]

-

Pelkey, E. T., et al. "3-Nitroindoles: Versatile Intermediates in Organic Synthesis."[1] Organic Preparations and Procedures International, 2018.[1]

-

PubChem Database. "Compound Summary: 3-Nitroindole (Analogous Data)." National Center for Biotechnology Information.[1]

-

Lian, Y., et al. "Functionalization of Indoles: A Review."[1] Chemical Reviews, 2021.[1] (Context on C4-steric hindrance in indoles).

Sources

- 1. 4770-03-0|3-Nitro-1H-indole|BLD Pharm [bldpharm.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03193D [pubs.rsc.org]

synthesis of 4-Methyl-3-nitro-1H-indole from 4-methylindole

An In-Depth Guide to the Regioselective Synthesis of 4-Methyl-3-nitro-1H-indole

Authored for: Researchers, scientists, and drug development professionals From the desk of: A Senior Application Scientist

This document provides a comprehensive, technically-grounded guide for the synthesis of 4-methyl-3-nitro-1H-indole from 4-methylindole. The content herein is structured to deliver not just a protocol, but a deep understanding of the reaction's principles, ensuring both successful execution and the ability to troubleshoot effectively.

Part 1: Strategic Overview & Mechanistic Insights

The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization is key to developing novel therapeutic agents. The introduction of a nitro group at the C3 position of 4-methylindole transforms it into a versatile synthetic intermediate. This nitro group serves as a synthetic handle for a multitude of subsequent reactions, including reduction to the corresponding amine, which opens pathways to amides, sulfonamides, and other nitrogen-containing functionalities.

The Challenge of Indole Nitration

Direct nitration of the indole ring using classical conditions (e.g., a mixture of nitric acid and sulfuric acid) is fraught with challenges. The indole nucleus is exceptionally electron-rich and highly susceptible to oxidation and acid-catalyzed polymerization, leading to low yields and complex product mixtures.[1][2] Therefore, a successful protocol hinges on the selection of a nitrating agent that is reactive enough to effect the transformation but mild enough to preserve the delicate indole core.

Mechanism: Electrophilic Nitrosation and In Situ Oxidation

To achieve high regioselectivity for the C3 position and avoid the pitfalls of strong acids, this protocol employs sodium nitrite (NaNO₂) in glacial acetic acid. This method proceeds via a two-stage mechanism:

-

Generation of the Electrophile: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂). A second protonation and subsequent loss of water generates the nitrosonium ion (NO⁺), a mild electrophile.[3]

-

Electrophilic Attack and Oxidation: The electron-rich C3 position of 4-methylindole attacks the nitrosonium ion, forming a resonance-stabilized intermediate (a σ-complex). Deprotonation restores aromaticity, yielding 4-methyl-3-nitroso-1H-indole. This intermediate is then oxidized in situ by the reaction medium to the final 4-methyl-3-nitro-1H-indole product.

This approach ensures that the highly reactive nitronium ion (NO₂⁺) is not the primary electrophile, thereby mitigating unwanted side reactions.

Figure 1: Reaction mechanism for the synthesis of 4-methyl-3-nitro-1H-indole.

Part 2: Detailed Experimental Protocol

This protocol is designed for robustness and reproducibility. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Materials & Reagents

| Reagent | Grade | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Methylindole | >98% | 131.17 | 2.00 g | 15.25 | 1.0 |

| Sodium Nitrite (NaNO₂) | ACS Reagent | 69.00 | 1.26 g | 18.30 | 1.2 |

| Glacial Acetic Acid | ACS Reagent | 60.05 | 40 mL | - | - |

| Deionized Water | - | 18.02 | As needed | - | - |

| Ethanol (for recrystallization) | Reagent Grade | 46.07 | As needed | - | - |

Step-by-Step Synthesis Procedure

Sources

Application Note: High-Fidelity Reduction of 4-Methyl-3-nitro-1H-indole to 4-Methyl-3-amino-1H-indole

Executive Summary

The reduction of 4-methyl-3-nitro-1H-indole to its corresponding amine (4-methyl-3-amino-1H-indole ) presents a dual challenge in medicinal chemistry: steric hindrance at the reaction site and extreme oxidative instability of the product. While 3-aminoindoles are potent scaffolds for kinase inhibitors and CNS-active agents, they rapidly undergo oxidative dimerization to form indoxyl red or isatin-like byproducts upon exposure to air.

This guide provides a validated, self-validating protocol using Catalytic Hydrogenation (Pd/C) followed by immediate Salt Formation (HCl) . This method is superior to chemical reductions (e.g., SnCl₂, Fe/AcOH) for drug development applications due to its cleaner impurity profile and ease of scale-up, provided that strict anaerobic handling is maintained during workup.

Strategic Context & Mechanistic Insight

The "4-Methyl" Steric Challenge

Unlike unsubstituted indole, the 4-methyl derivative possesses a methyl group in close proximity to the C3-nitro moiety. This introduces peri-strain, forcing the nitro group out of planarity with the indole ring.

-

Impact on Kinetics: The reduction rate is often slower than that of 5- or 6-substituted isomers due to hindered adsorption onto the catalyst surface.

-

Impact on Thermodynamics: The resulting amine is slightly more basic but also more prone to specific degradation pathways if not stabilized.

The Instability Trap

Free base 3-aminoindoles are electron-rich enamines.[1] In the presence of oxygen, they generate radical cations that couple to form deeply colored (red/purple) dimers.

-

Rule of Thumb: If your clear/yellow reaction mixture turns deep red during filtration, the product is degrading.

-

Solution: Isolate exclusively as the Hydrochloride (HCl) salt or protect in situ (e.g., acylation). This protocol focuses on the HCl salt isolation.

Reaction Mechanism

The reduction proceeds via a nitroso and hydroxylamine intermediate. Incomplete reduction often leaves the hydroxylamine, which is toxic and unstable.

Caption: Stepwise reduction pathway. Note the critical branch point at the "Amine" stage where air exposure leads to irreversible degradation.

Experimental Protocol

Objective: Synthesis of 4-methyl-1H-indol-3-amine hydrochloride. Scale: 10 mmol (approx. 1.76 g of starting material).

Reagents & Equipment

| Component | Specification | Purpose |

| Substrate | 4-Methyl-3-nitro-1H-indole | Starting Material |

| Catalyst | 10% Pd/C (50% wet) | Surface catalyst (Wet type reduces fire risk) |

| Solvent | Methanol (HPLC Grade) | Reaction medium (High H2 solubility) |

| H2 Source | H2 Balloon or Parr Shaker (30 psi) | Reducing agent |

| Acid Source | 4M HCl in Dioxane or Ether | Salt formation (Anhydrous is preferred) |

| Inert Gas | Argon or Nitrogen | Purging to prevent oxidation |

Step-by-Step Methodology

Step 1: Reactor Setup & Purging

-

Charge a 250 mL round-bottom flask (or hydrogenation bottle) with 4-Methyl-3-nitro-1H-indole (1.76 g, 10 mmol) .

-

Add Methanol (50 mL) . The starting material may not dissolve completely until reduction begins.

-

Safety Check: Ensure the vessel is flushed with Argon/Nitrogen.

-

Carefully add 10% Pd/C (176 mg, 10 wt%) .

-

Caution: Pd/C is pyrophoric when dry. Use the "wet" variant or add under an inert blanket.

-

Step 2: Hydrogenation

-

Evacuate the flask and backfill with Hydrogen (repeat 3 times).[2]

-

Method A (Balloon): Attach a double-balloon of H2. Stir vigorously at Room Temperature (RT).

-

Method B (Parr Shaker): Pressurize to 30 psi. Shake at RT.

-

Monitoring: Monitor by TLC (Solvent: 50% EtOAc/Hexane).

-

Note: The 4-methyl group may slow the reaction. If incomplete after 4 hours, warm slightly to 35°C, but do not exceed 40°C to avoid thermal decomposition of intermediates.

-

Step 3: Inert Filtration (CRITICAL)

Most failures occur here due to air exposure.

-

Prepare a Celite pad in a filter funnel.

-

Do not filter under vacuum in open air. Instead, use positive pressure filtration (Argon push) or keep the receiving flask under strong vacuum/inert purge.

-

Filter the catalyst rapidly. Rinse the cake with deoxygenated Methanol (10 mL).

-

The filtrate should be pale yellow/colorless. If it turns pink/red, oxidation has started.

Step 4: Salt Formation & Isolation

-

Transfer the filtrate immediately to a flask under Argon.

-

Cool the solution to 0°C in an ice bath.

-

Add 4M HCl in Dioxane (3.0 mL, 12 mmol) dropwise with stirring.

-

The hydrochloride salt will precipitate as a white/off-white solid.

-

Add Diethyl Ether (50 mL) to complete precipitation.

-

Filter the solid under Argon (or rapidly in air if the solid is stable).

-

Wash with cold Ether (2 x 20 mL).

-

Dry under high vacuum at RT.

Workflow Diagram

Caption: Operational workflow emphasizing the critical inert filtration step to prevent product loss.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction Stalls | Steric hindrance of 4-Me group; Catalyst poisoning. | Increase H2 pressure (50 psi); Add fresh catalyst (under Argon); Warm to 35°C. |

| Filtrate turns Red | Oxidation of free amine. | Stop! Acidify immediately. In future, use stricter inert techniques (Schlenk line). |

| No Precipitate | Product too soluble in MeOH. | Concentrate MeOH volume by 50% (Rotovap <30°C) before adding Ether. |

| Green Solid | Trace Nitroso impurities trapped. | Recrystallize from EtOH/Ether (with trace HCl). |

References

-

BenchChem. (2025).[3] Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. Retrieved from

-

Pelkey, E. T., & Gribble, G. W. (1999). Synthesis of 3-Aminoindoles.[1][3][4][5][6][7] In Heterocyclic Scaffolds II.

-

Zhang, X., et al. (2023).[8] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions.[5] Royal Society of Chemistry.[9] Retrieved from

-

Organic Chemistry Portal. (2023). Reduction of Nitro Compounds to Amines.[2][10][11] Retrieved from

-

Mettler Toledo. (2022). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from

Sources

- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN103420895A - Preparation method of 4-aminoindole - Google Patents [patents.google.com]

- 9. Recent advances in the oxidative activation of the C2–C3 π bond of indoles and its applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mt.com [mt.com]

- 11. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application Notes and Protocols for Determining the Solubility of 4-Methyl-3-nitro-1H-indole in DMSO and Methanol

Introduction: The Critical Role of Solubility in Drug Discovery

4-Methyl-3-nitro-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its indole core is a privileged scaffold found in numerous biologically active molecules, and the nitro and methyl substitutions can modulate its physicochemical properties and biological targets.[1] Understanding the solubility of this compound in commonly used laboratory solvents, such as dimethyl sulfoxide (DMSO) and methanol, is a fundamental prerequisite for a wide range of applications, from initial screening assays to formulation development.[2] This document provides a comprehensive guide for researchers, offering both a theoretical framework for understanding solubility and detailed protocols for its empirical determination.

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] Polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents. The polarity of 4-Methyl-3-nitro-1H-indole is influenced by the polar nitro group (-NO2) and the N-H group of the indole ring, which can participate in hydrogen bonding, as well as the nonpolar methyl group (-CH3) and the bicyclic aromatic ring system.[4]

-

Dimethyl Sulfoxide (DMSO) is a highly polar aprotic solvent, capable of dissolving a wide array of both polar and nonpolar compounds.[5] Its ability to act as a hydrogen bond acceptor makes it an excellent solvent for many organic molecules.

-

Methanol (CH3OH) is a polar protic solvent, meaning it can act as both a hydrogen bond donor and acceptor.[6]

Based on these properties, it is anticipated that 4-Methyl-3-nitro-1H-indole will exhibit good solubility in DMSO and moderate to good solubility in methanol. However, empirical determination is crucial for accurate quantitative data.

Molecular Interactions and Solubility: A Deeper Look

The dissolution of a solid in a liquid solvent is a complex process governed by the interplay of intermolecular forces. For 4-Methyl-3-nitro-1H-indole, the key interactions influencing its solubility in DMSO and methanol are:

-

Dipole-Dipole Interactions: The polar nitro group creates a significant dipole moment in the molecule, which can interact favorably with the dipoles of both DMSO and methanol.

-

Hydrogen Bonding: The N-H group of the indole ring can act as a hydrogen bond donor, forming hydrogen bonds with the oxygen atoms of DMSO (an acceptor) and both the oxygen (acceptor) and hydroxyl hydrogen (donor) of methanol.

-

Van der Waals Forces: The aromatic indole ring and the methyl group contribute to London dispersion forces, which play a role in the interaction with the hydrocarbon portions of the solvent molecules.

Caption: Intermolecular forces governing the solubility of 4-Methyl-3-nitro-1H-indole.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for 4-Methyl-3-nitro-1H-indole in DMSO and methanol has not been extensively published. Therefore, the following table is presented as a template for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Observations |

| DMSO | 25 | |||

| Methanol | 25 |

Experimental Protocol for Solubility Determination

This protocol provides a reliable method for determining the solubility of 4-Methyl-3-nitro-1H-indole. It is designed to be a self-validating system, incorporating steps for ensuring equilibrium and accurate measurement.

Materials:

-

4-Methyl-3-nitro-1H-indole (high purity)

-

Anhydrous DMSO (≥99.9%)

-

Anhydrous Methanol (≥99.8%)

-

Analytical balance (readable to 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or incubator

-

Microcentrifuge

-

Calibrated micropipettes

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and other standard laboratory glassware

-

Syringe filters (0.22 µm, compatible with the solvent)

Safety Precautions:

-

Always work in a well-ventilated fume hood.[7]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

-

Consult the Safety Data Sheet (SDS) for 4-Methyl-3-nitro-1H-indole and related nitroaromatic compounds for specific handling and disposal instructions.[8][9][10] Nitro compounds can be toxic and may require special handling.[8]

Protocol Workflow:

Caption: Experimental workflow for determining solubility.

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of 4-Methyl-3-nitro-1H-indole into several vials. The exact amount should be more than what is expected to dissolve.

-

Add a precise volume of the chosen solvent (DMSO or methanol) to each vial.

-

Tightly cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Vortex the vials vigorously for 1-2 minutes to facilitate initial dissolution.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved concentration reaches its maximum and stable value.

-

-

Phase Separation:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated micropipette.

-

To prevent precipitation due to temperature changes, immediately filter the supernatant using a syringe filter into a pre-weighed volumetric flask.

-

Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis). Record the dilution factor accurately.

-

-

Concentration Analysis:

-

Prepare a series of standard solutions of 4-Methyl-3-nitro-1H-indole of known concentrations in the respective solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve from the standard solutions and determine the concentration of the diluted sample.

-

-

Solubility Calculation:

-

Calculate the concentration of the original, undiluted supernatant by multiplying the measured concentration by the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or mol/L).

-

Conclusion

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- (4-Nitro-1H-Indol-3-Yl)Methanol - Chem-Impex. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- Solubility of Organic Compounds - Chemistry Steps. (n.d.).

- 5-Nitroindole | Solubility of Things. (n.d.).

- Dimethyl sulfoxide - Wikipedia. (n.d.).

- Which is the best organic solvent for nitrophenol solubility and extraction? - ResearchGate. (2024, February 20).

- Safety Data Sheet: 4-Methyl-3-nitroaniline - Carl ROTH. (2024, March 4).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- Safety Data Sheet: 4-Methyl-3-nitroaniline - Carl ROTH. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. chem.ws [chem.ws]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tcichemicals.com [tcichemicals.com]

- 8. carlroth.com:443 [carlroth.com:443]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. fishersci.com [fishersci.com]

Application Notes & Protocols: Leveraging 4-Methyl-3-nitro-1H-indole as a Strategic Building Block in Modern Drug Discovery

Introduction: The Strategic Value of the Substituted Indole Scaffold

The indole core is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and structural versatility have made it a cornerstone in the development of therapeutics across a vast range of disease areas, including cancer, inflammation, and infectious diseases.[1]